molecular formula C11H7Cl2N3S2 B6005783 3H-1,2,4-TRIAZOLE-3-THIONE, 5-(3,6-DICHLOROBENZO[B]THIEN-2-YL)-2,4-DIHYDRO-4-METHYL-

3H-1,2,4-TRIAZOLE-3-THIONE, 5-(3,6-DICHLOROBENZO[B]THIEN-2-YL)-2,4-DIHYDRO-4-METHYL-

Cat. No.: B6005783
M. Wt: 316.2 g/mol
InChI Key: WGLHVIGVPYKWSP-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 5-(3,6-dichlorobenzo[b]thien-2-yl)-2,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the thione group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLHVIGVPYKWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the reaction of thiosemicarbazides with aroyl isothiocyanates. For instance, the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates results in the formation of substituted 1,2-bis(thiocarbamoyl)hydrazines, which readily cyclize to give 1,2,4-triazole-3-thiones . The reaction conditions often involve the use of solvents like acetonitrile and the application of heat to facilitate cyclization.

Industrial Production Methods

Industrial production methods for 1,2,4-triazole-3-thiones may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydrotriazoles: Formed from reduction reactions.

    Substituted Triazoles: Formed from substitution reactions.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives involves their interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazole-3-thione, 5-(3,6-dichlorobenzo[b]thien-2-yl)-2,4-dihydro-4-methyl- is unique due to the presence of the dichlorobenzo[b]thienyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific applications.

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